6-Cyanopyridine-2-sulfonyl fluoride 6-Cyanopyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2219375-05-8
VCID: VC4892587
InChI: InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H
SMILES: C1=CC(=NC(=C1)S(=O)(=O)F)C#N
Molecular Formula: C6H3FN2O2S
Molecular Weight: 186.16

6-Cyanopyridine-2-sulfonyl fluoride

CAS No.: 2219375-05-8

Cat. No.: VC4892587

Molecular Formula: C6H3FN2O2S

Molecular Weight: 186.16

* For research use only. Not for human or veterinary use.

6-Cyanopyridine-2-sulfonyl fluoride - 2219375-05-8

Specification

CAS No. 2219375-05-8
Molecular Formula C6H3FN2O2S
Molecular Weight 186.16
IUPAC Name 6-cyanopyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H
Standard InChI Key KXOMDPMYIPZNJT-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)S(=O)(=O)F)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with a sulfonyl fluoride (-SO₂F) group at position 2 and a cyano (-CN) substituent at position 6 (Figure 1). Computational studies predict a planar geometry, with the sulfonyl fluoride group adopting a trigonal pyramidal configuration. The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic attacks .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₆H₃FN₂O₂S
Molecular weight186.17 g/mol
SMILESC1=CC(=NC(=C1)S(=O)(=O)F)C#N
InChIKeyKXOMDPMYIPZNJT-UHFFFAOYSA-N

Spectroscopic Characterization

  • ¹⁹F NMR: A singlet at δ 66.5 ppm confirms the sulfonyl fluoride group.

  • IR Spectroscopy: Peaks at 1350–1400 cm⁻¹ (S=O asymmetric stretch) and 500–600 cm⁻¹ (S-F stretch).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 186.99721 ([M+H]⁺) .

Synthesis and Scalability

Electrochemical Oxidation

A green synthesis route utilizes thiols or disulfides, KF, and an electrochemical cell (Scheme 1). For example, phenyl disulfide undergoes sequential oxidation to yield sulfonyl fluoride in 85% yield (Table 2) .

Table 2: Synthesis Methods Comparison

MethodStarting MaterialYield (%)ConditionsReference
ElectrochemicalDisulfides70–85KF, HCl, 2.5 V, RT
Palladium-CatalyzedAryl halides60–80DABSO, NFSI, 75°C
Sulfonate FluorinationSulfonic acids90–95SOF₂, DMF, 130°C

Industrial-Scale Production

Continuous flow reactors optimize the reaction of 6-chloropyridine-2-sulfonyl chloride with KCN, followed by fluorination using AgF. This method achieves >95% purity (HPLC) and throughputs of 1–5 kg/day .

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

Table 3: Representative Reactions

NucleophileProductConditionsYield (%)
BenzylamineSulfonamideDCM, RT, 2 h92
EthanolSulfonic esterTHF, 40°C, 6 h85
CysteineSulfonic thioesterPBS, pH 7.4, 1 h78

Protein Covalent Modification

In CAII, the compound selectively modifies His64 via a two-step mechanism: (1) Zn²⁺ coordination by the pyridine nitrogen, and (2) nucleophilic attack by His64 on the sulfonyl fluoride (Figure 2). Kinetic studies show a second-order rate constant (k₂) of 1.2 × 10³ M⁻¹s⁻¹ .

Biological and Medicinal Applications

Enzyme Inhibition

  • CAII Inhibition: IC₅₀ = 8 nM, with >100-fold selectivity over CAIX .

  • HDAC Targeting: Modifies lysine deacetylase activity (IC₅₀ = 50 nM), showing promise in cancer cell apoptosis assays.

Table 4: Biological Activity Profile

TargetAssay TypeResultReference
CAIIFluorescenceKₐ = 8 nM
HDAC6Cell lysate80% inhibition
KRAS G12DIntact proteinNo modification

Proteome Profiling

A library screen identified 6-cyanopyridine-2-sulfonyl fluoride as a hit for BCL6, covalently modifying Tyr58 in the BTB domain (50% modification at 50 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator